molecular formula C13H14N2O3S B15132955 3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B15132955
M. Wt: 278.33 g/mol
InChI Key: BTDIZILVYIRNJA-UHFFFAOYSA-N
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Description

3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzothiolo-pyrimidine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid involves multiple steps, typically starting with the preparation of the benzothiolo-pyrimidine core. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the development of new therapeutic agents.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h11H,1-6H2,(H,16,17)

InChI Key

BTDIZILVYIRNJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3C(=NC(=NC3=O)CCC(=O)O)S2

Origin of Product

United States

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